

# Application Notes and Protocols for Flow Cytometry Analysis of LY3007113 Treatment

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## Compound of Interest

Compound Name: LY3007113

Cat. No.: B1193085

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These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of **LY3007113**, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The provided protocols offer detailed methodologies for assessing the pharmacodynamic effects of **LY3007113** by measuring the phosphorylation of downstream signaling molecules.

## Introduction to LY3007113

**LY3007113** is an orally active, small-molecule inhibitor targeting the p38 MAPK signaling pathway.<sup>[1][2]</sup> This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various diseases, including cancer.<sup>[1][2][3]</sup> **LY3007113** functions by competitively binding to the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation and activation of its downstream substrates.<sup>[1]</sup> One of the key downstream targets for assessing **LY3007113** activity is the MAPK-activated protein kinase 2 (MAPKAP-K2).<sup>[1][4]</sup> Inhibition of p38 MAPK by **LY3007113** leads to a measurable decrease in the phosphorylation of MAPKAP-K2 (p-MAPKAP-K2).<sup>[1][4]</sup> This makes the quantification of intracellular p-MAPKAP-K2 levels by flow cytometry a valuable pharmacodynamic biomarker to evaluate the biological activity of **LY3007113** in both preclinical and clinical settings.<sup>[4]</sup>

## Data Presentation: Pharmacodynamic Effects of LY3007113

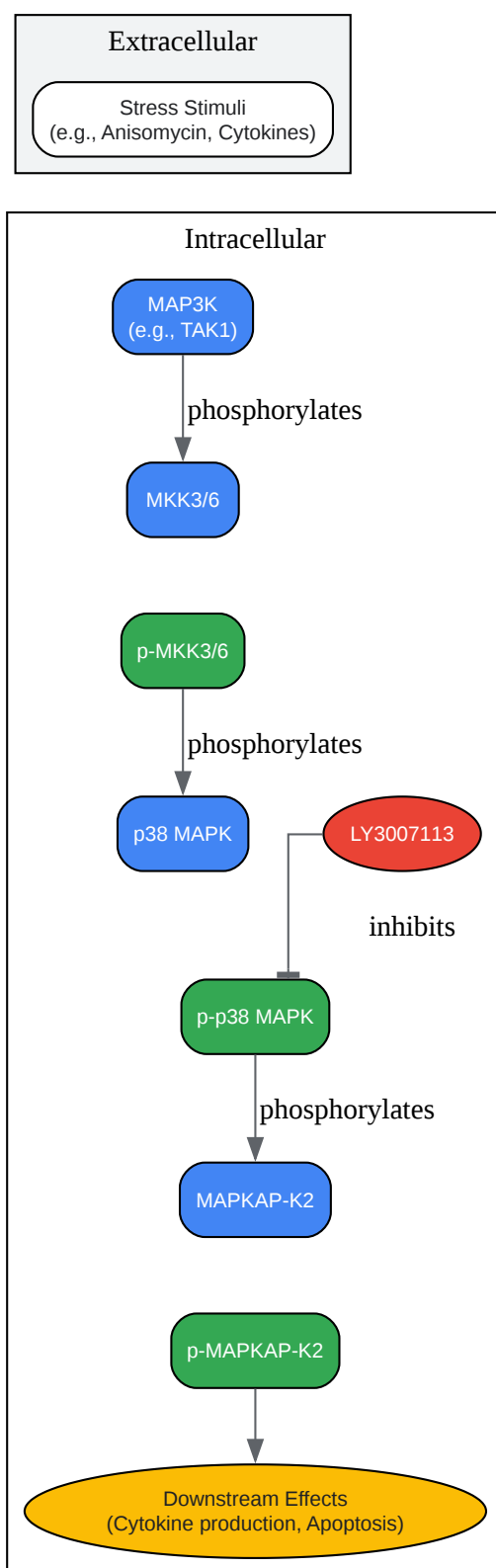
The following table summarizes representative pharmacodynamic data from a phase 1 clinical study of **LY3007113** in patients with advanced cancer. The study utilized flow cytometry to measure the inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) following treatment.

Dose Level (mg, Q12H)	Time Point	Analyte	Percent Inhibition (Mean $\pm$ SD)
20	Pre-dose	p-MAPKAP-K2	0 $\pm$ 0
20	2h post-dose	p-MAPKAP-K2	45 $\pm$ 15
30	Pre-dose	p-MAPKAP-K2	0 $\pm$ 0
30	2h post-dose	p-MAPKAP-K2	55 $\pm$ 12
40	Pre-dose	p-MAPKAP-K2	0 $\pm$ 0
40	2h post-dose	p-MAPKAP-K2	65 $\pm$ 10

Note: This table is a representation of data described in the Goldman et al., 2017 clinical trial, which stated that maximal inhibition of 80% was not reached. The values are illustrative and based on graphical representations and textual descriptions in the publication.[\[2\]](#)[\[4\]](#)[\[5\]](#)

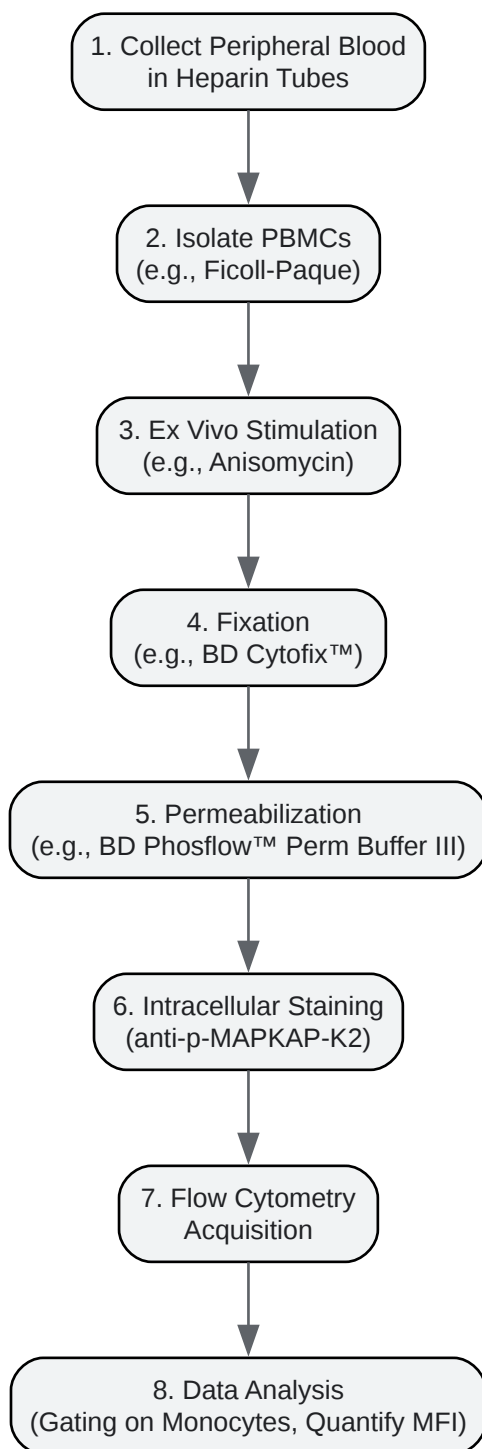
## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of **LY3007113** and the experimental approach for its analysis, the following diagrams are provided.



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p38 MAPK Signaling Pathway Inhibition by **LY3007113**.



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Experimental Workflow for p-MAPKAP-K2 Analysis.

## Experimental Protocols

## Protocol 1: Pharmacodynamic Analysis of LY3007113-treated PBMCs

This protocol is designed for the analysis of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) from subjects treated with **LY3007113**, based on methodologies used in clinical trials.<sup>[4]</sup>

### Materials:

- Blood collection tubes with sodium heparin
- Ficoll-Paque PLUS (or similar density gradient medium)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Anisomycin (p38 MAPK activator)
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., BD Cytotfix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated anti-p-MAPKAP-K2 (Thr334) antibody
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD14 for monocytes)
- Stain Buffer (e.g., PBS with 2% FBS)
- Flow cytometer

### Procedure:

- Blood Collection and PBMC Isolation:

- Collect peripheral blood in sodium heparin tubes.
- Isolate PBMCs using density gradient centrifugation with Ficoll-Paque PLUS according to the manufacturer's instructions.
- Wash the isolated PBMCs twice with PBS.
- Ex Vivo Stimulation:
  - Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS at a concentration of  $1 \times 10^6$  cells/mL.
  - For a positive control and to measure the inhibitory effect, stimulate the cells with a p38 MAPK activator. A final concentration of 20  $\mu$ g/mL of anisomycin for 20 minutes at 37°C has been used.[4] Untreated cells should be included as a negative control.
- Fixation:
  - Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer.
  - Incubate for 10-15 minutes at 37°C.
  - Centrifuge the cells and discard the supernatant.
- Permeabilization:
  - Resuspend the fixed cells in ice-cold Permeabilization Buffer.
  - Incubate on ice for 30 minutes.
  - Wash the cells twice with Stain Buffer.
- Immunostaining:
  - Resuspend the permeabilized cells in Stain Buffer containing the fluorochrome-conjugated anti-p-MAPKAP-K2 antibody and any cell surface marker antibodies (e.g., anti-CD14).
  - Incubate for 30-60 minutes at room temperature, protected from light.

- Wash the cells twice with Stain Buffer.
- Flow Cytometry Acquisition:
  - Resuspend the stained cells in an appropriate volume of Stain Buffer for flow cytometry analysis.
  - Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for robust statistical analysis.
- Data Analysis:
  - Gate on the cell population of interest (e.g., CD14+ monocytes).
  - Quantify the Median Fluorescence Intensity (MFI) of the p-MAPKAP-K2 signal in the gated population.
  - Calculate the percent inhibition of p-MAPKAP-K2 phosphorylation in **LY3007113**-treated samples relative to the stimulated control.

## Protocol 2: In Vitro Analysis of LY3007113 on Cancer Cell Lines

This protocol provides a framework for evaluating the direct effect of **LY3007113** on p38 MAPK signaling in cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, U87MG)[[1](#)]
- Complete cell culture medium
- **LY3007113** (dissolved in DMSO)
- Anisomycin or other relevant stimulus
- Trypsin-EDTA

- Materials for fixation, permeabilization, and staining as listed in Protocol 1.

#### Procedure:

- Cell Culture and Treatment:
  - Culture the cancer cell line of interest to logarithmic growth phase.
  - Seed the cells in a multi-well plate at an appropriate density.
  - Treat the cells with varying concentrations of **LY3007113** (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 1-24 hours).
- Stimulation:
  - Prior to harvesting, stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for a short duration (e.g., 20 minutes) to induce p-MAPKAP-K2.
- Cell Harvesting:
  - Gently detach the cells using Trypsin-EDTA and neutralize with complete medium.
  - Wash the cells with PBS.
- Fixation, Permeabilization, and Staining:
  - Follow steps 3-5 from Protocol 1.
- Flow Cytometry Acquisition and Analysis:
  - Follow steps 6-7 from Protocol 1, gating on the single-cell population.
  - Determine the IC<sub>50</sub> of **LY3007113** for the inhibition of p-MAPKAP-K2 phosphorylation.

## Conclusion

Flow cytometry is a powerful tool for the analysis of **LY3007113**'s effects on the p38 MAPK signaling pathway. The protocols outlined here provide a robust framework for assessing the pharmacodynamics of this inhibitor in both clinical and preclinical settings. The measurement of



intracellular p-MAPKAP-K2 serves as a key biomarker for evaluating the target engagement and biological activity of **LY3007113**, aiding in its further development and application in research and medicine.

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## References

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